molecular formula C17H20N2O4S B296846 N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

カタログ番号 B296846
分子量: 348.4 g/mol
InChIキー: ACHIMTKREDUGDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in treating chronic pain. It was initially developed by the pharmaceutical company, Spinifex Pharmaceuticals, as a treatment for neuropathic pain. EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception.

作用機序

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide works by blocking the activity of the TRPV1 ion channel, which is involved in pain perception. TRPV1 is activated by a variety of stimuli, including heat, capsaicin (the compound that makes chili peppers spicy), and acid. When activated, TRPV1 causes the release of neurotransmitters that signal pain to the brain. By blocking the activity of TRPV1, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide reduces the amount of pain signaling that occurs.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the release of neurotransmitters that signal pain to the brain. This reduction in neurotransmitter release is thought to be due to the blocking of TRPV1 activity. N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to reduce the activity of glial cells, which are involved in the maintenance of chronic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce pain intensity and improve quality of life in patients with neuropathic pain.

実験室実験の利点と制限

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, so there is a large body of literature available on its use. Another advantage is that it has a well-understood mechanism of action, which makes it easier to design experiments that test its effects. One limitation is that it is a small molecule drug, which means that it may have limited bioavailability and may not be able to penetrate certain tissues. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

将来の方向性

There are a number of future directions for research on N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its use in treating chronic pain. This could involve testing its efficacy in different types of pain, such as inflammatory pain or cancer pain. Another direction is to investigate its potential use in combination with other pain medications. This could involve testing its efficacy in reducing the dose of other pain medications needed to achieve pain relief. Finally, there is potential for N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide to be used in other areas of medicine, such as oncology or dermatology, where TRPV1 is involved in disease processes.

合成法

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.

科学的研究の応用

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain behavior in animal models of neuropathic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be safe and well-tolerated in healthy volunteers and patients with neuropathic pain.

特性

分子式

C17H20N2O4S

分子量

348.4 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-11-7-14(8-12-16)18-17(20)13-5-9-15(10-6-13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)

InChIキー

ACHIMTKREDUGDM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。